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Compound of Interest

Compound Name: N-benzylpiperidine-4-carboxamide

Cat. No.: B110988

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of 1-benzylpiperidine-4-carboxamide,
a piperidine derivative of interest in medicinal chemistry. This document outlines its chemical

identity, physicochemical properties, a detailed synthesis protocol, and its potential mechanism
of action as a cholinesterase inhibitor, a target relevant to the treatment of Alzheimer's disease.

Chemical Identity and Structure

The nomenclature and structural representation of 1-benzylpiperidine-4-carboxamide are
fundamental to its identification and characterization in a research setting.

IUPAC Name: 1-benzylpiperidine-4-carboxamide[1]
Chemical Structure:
Caption: 2D Chemical Structure of 1-benzylpiperidine-4-carboxamide.

Physicochemical Properties

A summary of the key physicochemical properties of 1-benzylpiperidine-4-carboxamide is
presented in the table below. These properties are crucial for its handling, formulation, and in
silico modeling.
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Property Value Reference

Molecular Formula C13H18N20 [1]

Molecular Weight 218.29 g/mol [1]
1-benzylpiperidine-4-

IUPAC Name Y p.p [1]
carboxamide
InChl=1S/C13H18N20/c14-
13(16)12-6-8-15(9-7-12)10-11-

InChl [1]
4-2-1-3-5-11/h1-5,12H,6-10H2,
(H2,14,16)
ARYICIJWHSZXTO-

InChlKey [1]

UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=0)N)CC2=CC
=CC=C2

[1]

CAS Number

62992-68-1

[1]

Experimental Protocols: Synthesis

The following section details a potential multi-step synthesis of 1-benzylpiperidine-4-

carboxamide, starting from 4-piperidinecarboxylic acid. This protocol is based on established

chemical transformations.

Step 1: Esterification of 4-Piperidinecarboxylic Acid

This initial step converts the carboxylic acid to its corresponding methyl ester hydrochloride.

» Reactants: 4-Piperidinecarboxylic acid, Methanol, Thionyl chloride.

e Procedure:

[¢]

[¢]

o

Suspend 4-piperidinecarboxylic acid in methanol.

Cool the mixture in an ice bath.

Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.
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o After the addition is complete, allow the reaction mixture to warm to room temperature and
then reflux for 4-6 hours.

o Monitor the reaction by Thin Layer Chromatography (TLC).

o Upon completion, concentrate the mixture under reduced pressure to obtain 4-
piperidinecarboxylic acid methyl ester hydrochloride.

Step 2: N-Alkylation to form Methyl N-benzyl-4-
piperidinecarboxylate

The secondary amine of the piperidine ring is alkylated with benzyl bromide.

o Reactants: 4-Piperidinecarboxylic acid methyl ester hydrochloride, Benzyl bromide,
Triethylamine, Acetonitrile.

e Procedure:
o Dissolve 4-piperidinecarboxylic acid methyl ester hydrochloride in acetonitrile.
o Add triethylamine to the solution to neutralize the hydrochloride salt.
o Add benzyl bromide to the reaction mixture.
o Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.

o After completion, cool the reaction mixture and filter to remove the triethylamine
hydrobromide salt.

o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in a suitable organic solvent (e.qg., ethyl acetate), wash with water
and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl N-benzyl-4-
piperidinecarboxylate.

Step 3: Hydrolysis to N-benzyl-4-piperidinecarboxylic
acid
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The methyl ester is hydrolyzed to the corresponding carboxylic acid.
¢ Reactants: Methyl N-benzyl-4-piperidinecarboxylate, Sodium hydroxide, Methanol, Water.

e Procedure:

[¢]

Dissolve methyl N-benzyl-4-piperidinecarboxylate in a mixture of methanol and water.
o Add a solution of sodium hydroxide.

o Stir the mixture at room temperature or gentle heat until the hydrolysis is complete
(monitored by TLC).

o Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of
approximately 7.

o Extract the product with an organic solvent.

o Dry the organic layer and concentrate under reduced pressure to obtain N-benzyl-4-
piperidinecarboxylic acid.

Step 4: Amidation to 1-benzylpiperidine-4-carboxamide

The final step involves the conversion of the carboxylic acid to the primary amide.

o Reactants: N-benzyl-4-piperidinecarboxylic acid, a peptide coupling agent (e.g., HATU,
HOBt/EDC), Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like
diisopropylethylamine), and a suitable solvent (e.g., DMF).

e Procedure:

[¢]

Dissolve N-benzyl-4-piperidinecarboxylic acid in anhydrous DMF.

[¢]

Add the peptide coupling agents (e.g., HATU and HOBt).

[e]

Add the non-nucleophilic base (e.g., diisopropylethylamine) followed by the ammonia
source (e.g., ammonium chloride).

[e]

Stir the reaction mixture at room temperature for 12-24 hours.
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o Monitor the reaction by TLC.

o Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent.

o Wash the organic layer with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

o Purify the crude product by column chromatography or recrystallization to obtain 1-
benzylpiperidine-4-carboxamide.

Potential Mechanism of Action: Cholinesterase
Inhibition

Derivatives of 1-benzylpiperidine have been investigated as potential cholinesterase inhibitors
for the treatment of Alzheimer's disease.[2][3] The primary therapeutic strategy for this
condition involves increasing the levels of the neurotransmitter acetylcholine in the brain.[4]
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in

the synaptic cleft.[1][5] By inhibiting AChE, the concentration and duration of action of
acetylcholine are increased, which can lead to improvements in cognitive function.[1][5]

The proposed mechanism involves the binding of the inhibitor to the active site of the
acetylcholinesterase enzyme, thereby preventing acetylcholine from being hydrolyzed.[1]
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Caption: Proposed Mechanism of Acetylcholinesterase Inhibition.

This guide provides foundational information for researchers and professionals working with 1-
benzylpiperidine-4-carboxamide. Further experimental validation is necessary to fully
characterize its biological activity and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Benzylpiperidine-4-
carboxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110988#1-benzylpiperidine-4-carboxamide-iupac-
name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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